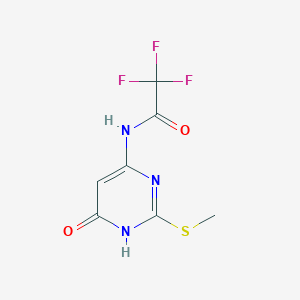
2,2,2-trifluoro-N-(2-methylsulfanyl-6-oxo-1H-pyrimidin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-N-(2-methylsulfanyl-6-oxo-1H-pyrimidin-4-yl)acetamide is a chemical compound characterized by its trifluoromethyl group and pyrimidinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-(2-methylsulfanyl-6-oxo-1H-pyrimidin-4-yl)acetamide typically involves the following steps:
Formation of the Pyrimidinone Core: : The pyrimidinone core can be synthesized through a cyclization reaction involving appropriate precursors such as urea and malononitrile.
Introduction of the Methylsulfanyl Group: : The methylsulfanyl group is introduced via nucleophilic substitution reactions.
Trifluoromethylation: : The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfenyl chloride under controlled conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-(2-methylsulfanyl-6-oxo-1H-pyrimidin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can lead to the formation of reduced analogs.
Substitution: : Nucleophilic substitution reactions can replace the methylsulfanyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Nucleophiles such as morpholine or hydrazine can be used for substitution reactions.
Major Products Formed
Oxidation Products: : Various oxidized derivatives depending on the specific oxidizing agent used.
Reduction Products: : Reduced analogs with different functional groups.
Substitution Products: : Substituted derivatives with different nucleophiles.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group is particularly valuable in pharmaceuticals and agrochemicals due to its ability to enhance the biological activity and stability of molecules.
Biology
In biological research, the compound can be used as a probe to study biological systems. Its unique structure allows for the investigation of specific molecular interactions and pathways.
Medicine
In medicine, derivatives of this compound may be explored for their therapeutic potential. The trifluoromethyl group can improve the pharmacokinetic properties of drugs, making them more effective and longer-lasting.
Industry
In industry, this compound can be used in the development of new materials with enhanced properties. Its resistance to degradation and stability under various conditions make it suitable for applications in coatings, polymers, and other materials.
Mechanism of Action
The mechanism by which 2,2,2-trifluoro-N-(2-methylsulfanyl-6-oxo-1H-pyrimidin-4-yl)acetamide exerts its effects depends on its molecular targets and pathways. The trifluoromethyl group can interact with specific enzymes or receptors, leading to biological effects. The exact mechanism would depend on the specific application and derivatives involved.
Comparison with Similar Compounds
Similar Compounds
2-Methylsulfanyl-6-polyfluoroalkyl-pyrimidin-4-ones: : These compounds share a similar structure but have different alkyl groups.
Trifluoromethyl-substituted pyrimidinones: : These compounds also contain the trifluoromethyl group but may have different substituents on the pyrimidinone ring.
Uniqueness
2,2,2-Trifluoro-N-(2-methylsulfanyl-6-oxo-1H-pyrimidin-4-yl)acetamide is unique due to its specific combination of the trifluoromethyl group and the methylsulfanyl group on the pyrimidinone core. This combination provides distinct chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
2,2,2-trifluoro-N-(2-methylsulfanyl-6-oxo-1H-pyrimidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N3O2S/c1-16-6-12-3(2-4(14)13-6)11-5(15)7(8,9)10/h2H,1H3,(H2,11,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUZNJKESARNKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=O)N1)NC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-Chlorophenyl)ethyl]-4-ethylpiperazine](/img/structure/B7130689.png)


![2-bromo-6-[(methylamino)methyl]phenolhydrochloride](/img/structure/B7130721.png)
aminehydrochloride](/img/structure/B7130729.png)
![[2-[1-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 3-(4-oxo-3H-quinazolin-2-yl)propanoate](/img/structure/B7130736.png)
![6-(ethylamino)-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7130743.png)
![ethyl 1-[(8-methyl-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl)acetyl]piperidine-3-carboxylate](/img/structure/B7130752.png)
![6-(Benzylamino)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7130757.png)

![N-benzyl-N-methyl-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B7130773.png)
![6,8-dibromo-2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-3H-quinazolin-4-one](/img/structure/B7130780.png)
![5-[(1-Butyl-2-hydroxyindol-3-yl)amino]benzimidazol-2-one](/img/structure/B7130788.png)
